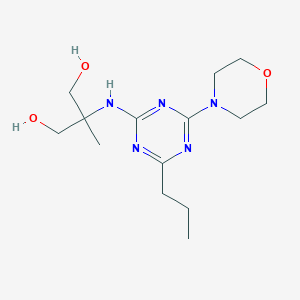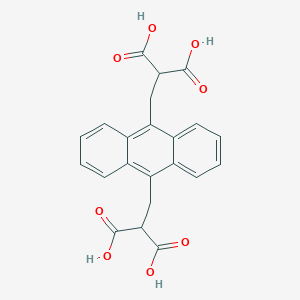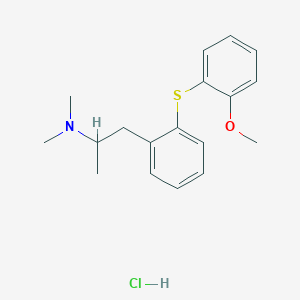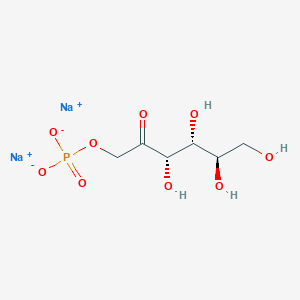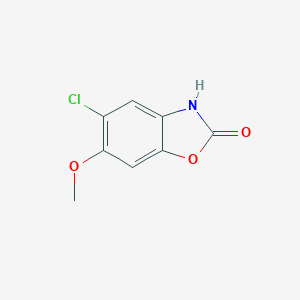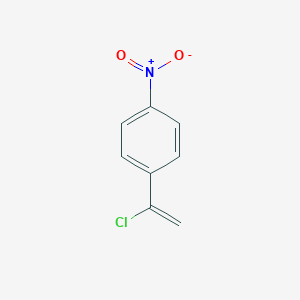
Styrene, alpha-chloro-p-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Styrene, alpha-chloro-p-nitro- is a chemical compound that has been widely used in various industries for many years. It is commonly known as SAN and is used in the production of plastics, resins, and other materials. SAN is a highly reactive compound, and its use has been linked to various health concerns. In
Mechanism Of Action
The mechanism of action of SAN is not well understood. It is believed to act as a reactive electrophile, which can react with various nucleophiles in biological systems. SAN has been shown to react with DNA, resulting in the formation of adducts that can cause mutations and other genetic damage.
Biochemical and Physiological Effects:
SAN has been shown to have various biochemical and physiological effects. It has been found to be genotoxic, mutagenic, and carcinogenic in various in vitro and in vivo studies. SAN exposure has also been linked to various health concerns, including respiratory and skin irritation, liver and kidney damage, and reproductive toxicity.
Advantages And Limitations For Lab Experiments
SAN has several advantages for use in lab experiments. It is a highly reactive compound, making it useful for studying nucleophilic substitution reactions. It is also readily available and relatively inexpensive. However, SAN has several limitations, including its toxicity and potential health risks. Careful handling and disposal procedures must be followed to ensure the safety of laboratory personnel and the environment.
Future Directions
There are several future directions for research on SAN. One area of interest is the development of safer and more environmentally friendly alternatives to SAN in the production of polymers. Another area of interest is the study of the mechanism of action of SAN and its potential role in DNA damage and cancer development. Additionally, further research is needed to fully understand the health risks associated with SAN exposure and to develop effective strategies for minimizing these risks.
Conclusion:
In conclusion, SAN is a highly reactive compound that has been widely used in various industries for many years. Its use has been linked to various health concerns, including genotoxicity, mutagenicity, and carcinogenicity. Despite its potential health risks, SAN has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of SAN and its potential health risks, as well as to develop safer and more environmentally friendly alternatives to SAN in the production of polymers.
Synthesis Methods
The synthesis of SAN involves the reaction of styrene with alpha-chloronitrobenzene in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of SAN. The reaction is exothermic and requires careful control of temperature and pressure.
Scientific Research Applications
SAN has been extensively studied for its potential use as a monomer in the production of polymers. It has been found to have excellent mechanical and thermal properties, making it a desirable material for various applications. SAN has also been studied for its potential use in the production of biodegradable polymers, which could have significant environmental benefits.
properties
CAS RN |
10140-97-3 |
|---|---|
Product Name |
Styrene, alpha-chloro-p-nitro- |
Molecular Formula |
C8H6ClNO2 |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
1-(1-chloroethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-5H,1H2 |
InChI Key |
XTDAYGDHDWTKHX-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl |
Canonical SMILES |
C=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl |
Other CAS RN |
10140-97-3 |
synonyms |
α-Chloro-p-nitrostyrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



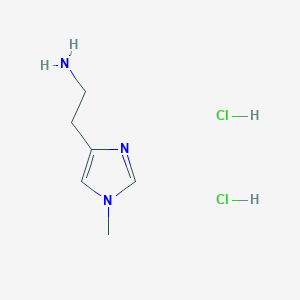
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
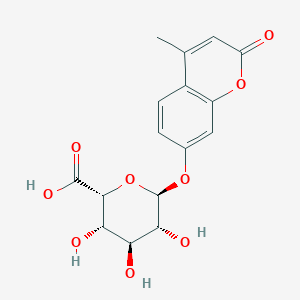
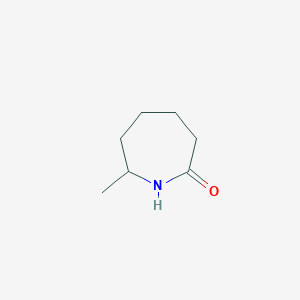
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)

